delta7-Avenasterol (E/Z mixture)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
delta7-Avenasterol (E/Z mixture): is a phytosterol, a type of plant sterol that is structurally similar to cholesterol. It is found in various plant sources and is known for its bioactive properties. The compound has the molecular formula C29H48O and a molecular weight of 412.69 g/mol . It is a mixture of two isomers, E and Z, which differ in the configuration around the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of delta7-Avenasterol involves several steps, starting from simpler sterol precursorsThe reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to achieve the desired isomerization .
Industrial Production Methods: Industrial production of delta7-Avenasterol often involves extraction from natural sources, such as plant oils. The extraction process includes saponification, followed by purification steps like chromatography to isolate the compound. The industrial methods aim to maximize yield and purity while maintaining cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: delta7-Avenasterol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxysterols, which are important intermediates in sterol metabolism.
Reduction: Reduction reactions can convert delta7-Avenasterol to other sterols with different double bond configurations.
Substitution: The hydroxyl group at the 3rd position can undergo substitution reactions to form esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxysterols
Reduction: Reduced sterols with altered double bond positions
Substitution: Esterified or etherified derivatives
Scientific Research Applications
delta7-Avenasterol has a wide range of applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for the study of sterol composition in plants.
Biology: Investigated for its role in plant physiology and its impact on membrane fluidity and function.
Medicine: Studied for its potential health benefits, including cholesterol-lowering effects and anti-inflammatory properties.
Industry: Utilized in the food and beverage industry as a bioactive compound with potential health benefits.
Mechanism of Action
The mechanism of action of delta7-Avenasterol involves its interaction with cellular membranes and enzymes involved in sterol metabolism. It can modulate membrane fluidity and influence the activity of enzymes like HMG-CoA reductase, which is crucial in cholesterol biosynthesis. The compound’s effects are mediated through pathways involving sterol regulatory element-binding proteins (SREBPs) and other transcription factors .
Comparison with Similar Compounds
- Stigmasterol
- Beta-Sitosterol
- Campesterol
Comparison: delta7-Avenasterol is unique due to its specific double bond configuration at the 7th position, which distinguishes it from other common phytosterols like stigmasterol and beta-sitosterol. This unique structure imparts distinct biological activities and physicochemical properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C29H48O |
---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,11,19-20,22-23,25-27,30H,8-10,12-18H2,1-6H3/t20-,22+,23+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
MCWVPSBQQXUCTB-SGUBZQMTSA-N |
Isomeric SMILES |
CC=C(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |
Canonical SMILES |
CC=C(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.